Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
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Description
Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound that features a cyano group and an ethoxyphenylamino substituent attached to an acrylate ester. This structure is related to various compounds that have been synthesized and characterized in recent studies, which exhibit a range of physical and chemical properties and reactivities.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of cyanoacrylate with different amines and other reagents. For instance, a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been described, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates . Additionally, novel diastereoselective synthesis methods have been developed for related compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, using one-pot reactions with isothiocyanates and methyl iodide .
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques like X-ray crystallography, which reveals details about the three-dimensional arrangement of atoms and the presence of intra- and intermolecular interactions . For example, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed a supramolecular network governed by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of cyanoacrylate compounds can be influenced by the presence of different substituents. The diradical polymerization of acrylonitrile initiated by related cyanoacrylate esters has been studied, showing that the kinetics and molecular weight distribution of the resulting polymers can be controlled by the initiator concentration and reaction temperature . Moreover, the polymerization of α-(aminomethyl)acrylate has been found to involve ester-amide exchange reactions, leading to pH/temperature-responsive materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate and related compounds are determined by their molecular structures. Spectroscopic techniques such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds . Quantum chemical calculations, including density functional theory (DFT), provide insights into the potential energy curves, optimized geometries, and vibrational spectra, which are essential for understanding the stability and reactivity of these molecules .
Scientific Research Applications
Supramolecular Assembly and Crystal Structure
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate exhibits notable properties in supramolecular assembly and crystal structure. The Z isomer of this compound forms a three-dimensional supramolecular network stabilized by a combination of hydrogen bonds and π⋯π stacking interactions. This network is crucial for the self-assembly process and the molecular conformation. The roles of these noncovalent interactions in crystal packing were further elucidated through Hirshfeld surface analysis and DFT calculations (Matos et al., 2016).
Crystal Packing and Nonhydrogen Bonding Interactions
In its crystal packing, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates the predominance of N⋯π and O⋯π interactions over directed hydrogen bonding. These interactions form a zigzag double-ribbon structure, highlighting the compound's unique structural features (Zhang, Wu, & Zhang, 2011).
Synthesis Methods and Intermediates
The compound serves as a key intermediate in various synthesis methods. A notable example is its conversion to ethyl 3-cyano-2-(hydroxymethyl) acrylate, showcasing the compound's utility in producing chemically significant derivatives (Arfaoui & Amri, 2009). Moreover, ethyl 2-aminoquinoline-3-carboxylate synthesis involves the transformation of a related compound, 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, illustrating the chemical versatility of these compounds (Yan-ping, 2011).
Polymer Synthesis and Characterization
This compound is also instrumental in polymer science. It is used in the synthesis of azo polymers with electronical push and pull structures through RAFT polymerization. The resulting polymers exhibit controlled molecular weights and narrow distributions, beneficial for various applications. The polymers' photo-induced birefringence and surface relief grating behaviors were also investigated, demonstrating their potential in advanced materials science (Cao et al., 2008).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473228 |
Source
|
Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
CAS RN |
909513-02-6 |
Source
|
Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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